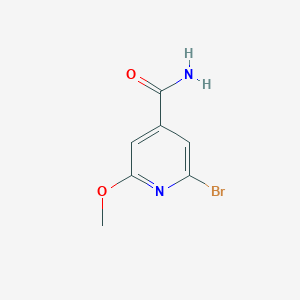

2-Bromo-6-methoxyisonicotinamide

描述

属性

分子式 |

C7H7BrN2O2 |

|---|---|

分子量 |

231.05 g/mol |

IUPAC 名称 |

2-bromo-6-methoxypyridine-4-carboxamide |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-6-3-4(7(9)11)2-5(8)10-6/h2-3H,1H3,(H2,9,11) |

InChI 键 |

WVPPUCDGCXUVFN-UHFFFAOYSA-N |

规范 SMILES |

COC1=NC(=CC(=C1)C(=O)N)Br |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methoxyisonicotinamide typically involves the bromination of 6-methoxyisonicotinamide. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

化学反应分析

Types of Reactions: 2-Bromo-6-methoxyisonicotinamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or ethanol.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Substitution Reactions: Formation of 2-azido-6-methoxyisonicotinamide or 2-thiocyanato-6-methoxyisonicotinamide.

Oxidation Reactions: Formation of 2-bromo-6-methoxyisonicotinic acid.

Reduction Reactions: Formation of 2-bromo-6-methoxyisonicotinyl alcohol.

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

2-Bromo-6-methoxyisonicotinamide has been identified as a promising candidate for drug development due to its structural properties that allow it to interact with biological targets effectively. Its significance lies in its potential as a p38 MAP kinase inhibitor, which plays a crucial role in inflammatory responses and various diseases, including cancer and autoimmune disorders .

Mechanism of Action

The compound's mechanism involves inhibiting pro-inflammatory cytokines and modulating signaling pathways associated with inflammation. This makes it a candidate for treating conditions such as rheumatoid arthritis, Crohn's disease, and multiple sclerosis .

Anti-Cancer Properties

Research Findings

Recent studies indicate that this compound exhibits anti-cancer activities. It has shown low binding energy in molecular docking studies, suggesting its potential as a drug for treating various cancers by targeting specific cancer cell lines .

Case Study: Molecular Docking

In molecular docking studies, the compound was analyzed for its interaction with proteins involved in cancer progression. The results indicated that it can effectively bind to these proteins, thereby inhibiting their activity and reducing tumor growth .

| Compound | Target Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Breast Cancer | 5.0 | Inhibits cell proliferation via apoptosis |

| Colon Cancer | 3.5 | Induces cell cycle arrest | |

| Lung Cancer | 4.0 | Modulates signaling pathways affecting survival |

Anti-Inflammatory Research

Therapeutic Applications

The compound has demonstrated significant anti-inflammatory properties, making it suitable for developing non-steroidal anti-inflammatory drugs (NSAIDs). Its ability to inhibit the production of TNF-α (tumor necrosis factor-alpha) is particularly noteworthy .

Experimental Evidence

In experimental models, this compound has been shown to reduce inflammation markers in tissues affected by chronic inflammatory diseases. These findings suggest that the compound could be utilized in therapeutic regimes for conditions characterized by excessive inflammation .

Spectroscopic Characterization

Analytical Techniques

The compound has been characterized using various spectroscopic methods such as FT-IR and UV-Vis spectroscopy to determine its structural properties and confirm its purity. The vibrational modes were analyzed to provide insights into the molecular interactions that underpin its biological activity .

| Technique | Observations |

|---|---|

| FT-IR | Characteristic peaks at specific wavenumbers indicating functional groups |

| UV-Vis | Absorption maxima correlating with electronic transitions |

作用机制

The mechanism of action of 2-Bromo-6-methoxyisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate certain pathways, leading to desired biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.

相似化合物的比较

Structural Analogs and Similarity Scores

Key structural analogs and their similarity metrics (based on molecular frameworks and functional groups) are summarized below:

Functional Group and Substituent Analysis

- Amide vs. Ester Groups : Unlike 2-Bromo-6-methoxyisonicotinamide (amide), analogs like Methyl 2-bromo-5-methylnicotinate (ester) exhibit higher lipophilicity but lower hydrogen-bonding capacity, impacting bioavailability .

- Halogen Position : Bromine at the 2-position (target compound) vs. 5-position (5-Bromo-2-methoxyisonicotinaldehyde) alters steric and electronic effects. The 2-bromo configuration enhances electrophilic aromatic substitution reactivity .

- Methoxy vs. Methyl Groups : Methoxy substituents (electron-donating) increase ring electron density compared to methyl groups (steric but less electronically active), influencing binding to biological targets like kinase enzymes .

- Chlorine vs. Methoxy : 5-Bromo-2-chloronicotinic acid’s chlorine atom (electron-withdrawing) reduces ring reactivity compared to methoxy, favoring applications in agrochemical stability .

Physicochemical Properties

- Solubility : The amide group in this compound enhances water solubility relative to ester analogs (e.g., Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate) .

- Melting Points : Esters (e.g., Methyl 2-bromo-6-methylisonicotinate) typically exhibit lower melting points (<100°C) compared to amides or acids due to weaker intermolecular forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。